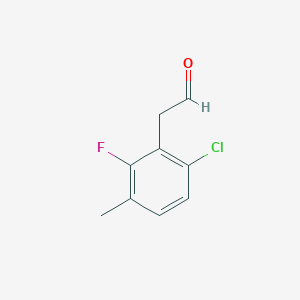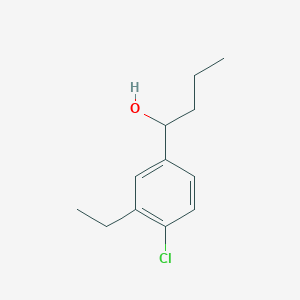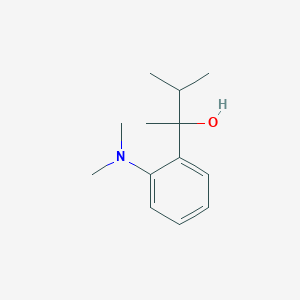
2-(3-Methylthiophen-2-yl)pyridine
Vue d'ensemble
Description
2-(3-Methylthiophen-2-yl)pyridine is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylthiophen-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylthiophen-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs) : A study by Tsuboyama et al. (2003) investigated phosphorescent properties of cyclometalated iridium(III) complexes, which included derivatives of 2-(thiophen-2-yl)pyridine. These complexes showed high efficiency and pure-red emission, making them suitable for OLED applications (Tsuboyama et al., 2003).
Photochromic Systems : Nakayama et al. (1991) reported on a diarylethene with an imidazo[1,2-a]pyridine ring that exhibited a reversible ring-closure reaction by photoirradiation, highlighting its potential in photochromic applications (Nakayama et al., 1991).
Singlet Oxygen Production : Mørkved et al. (2009) synthesized zinc azaphthalocyanines with thiophen-2-yl and pyridin-3-yl substituents. They found these compounds showed varied singlet oxygen quantum yields, indicating potential in photodynamic therapy or photosensitizing applications (Mørkved et al., 2009).
Electro-Optic Materials : Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores, including derivatives of pyridine, for applications in nonlinear optical/electro-optic materials (Facchetti et al., 2003).
Coordination Chemistry and Luminescence : Halcrow (2005) reviewed the use of pyridine derivatives in coordination chemistry, highlighting their potential in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Conductivity in Polymers : Ochmańska and Pickup (1991) investigated the conductivity of polymers incorporating 3-methylthiophene and pyridine derivatives, which could have applications in electronic materials (Ochmańska & Pickup, 1991).
Photocatalytic Degradation : Djouambi et al. (2018) studied the photocatalytic degradation of thiophene derivatives, including 2-(3-thienyl) pyridine, indicating potential environmental applications in pollution control (Djouambi et al., 2018).
Anticonvulsant Agents : Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines, incorporating pyridine, and evaluated them as potential anticancer and antimicrobial agents (Katariya et al., 2021).
Propriétés
IUPAC Name |
2-(3-methylthiophen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-5-7-12-10(8)9-4-2-3-6-11-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUWFAJUEIWAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylthiophen-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-3-fluoro-6-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990686.png)





![1-Chloro-2-fluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990737.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990743.png)
![1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990748.png)
![2-[4-(Trifluoromethylthio)benzoyl]thiazole](/img/structure/B7990754.png)



